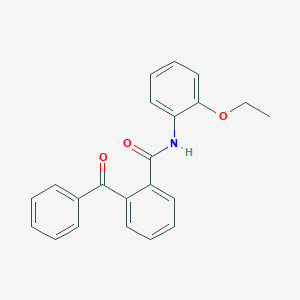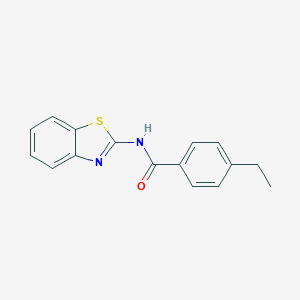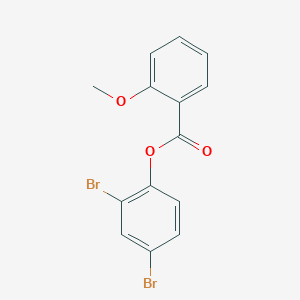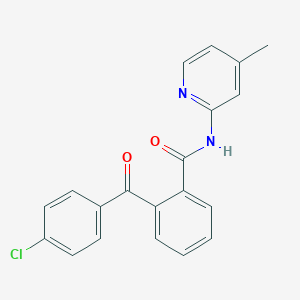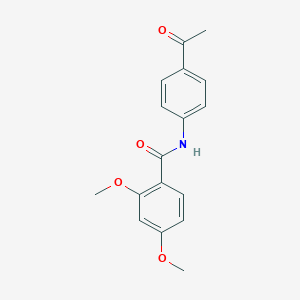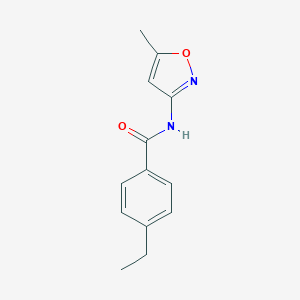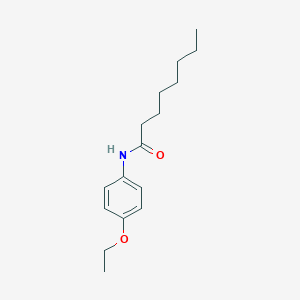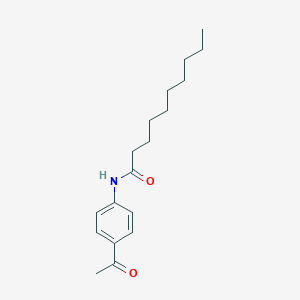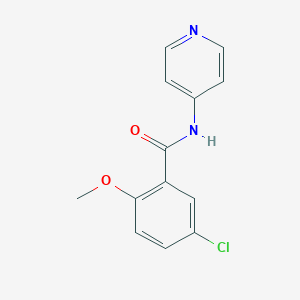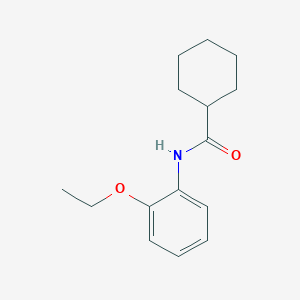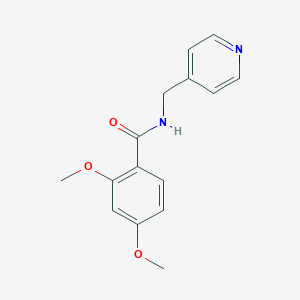
2,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DMPB and belongs to the class of benzamide derivatives. It has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
The exact mechanism of action of 2,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide is not fully understood. However, it has been suggested that DMPB may exert its therapeutic effects by modulating the activity of various signaling pathways in the body. Studies have shown that DMPB can inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide has various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis. DMPB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DMPB has been found to protect neurons from oxidative stress and may have potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for drug development. However, one of the limitations of using DMPB in lab experiments is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide. One area of interest is the development of DMPB-based drugs for the treatment of various diseases. Another area of research is the elucidation of the exact mechanism of action of DMPB, which could lead to the development of more targeted therapies. Finally, further studies are needed to explore the potential neuroprotective effects of DMPB and its potential use in the treatment of neurodegenerative disorders.
Synthesemethoden
The synthesis of 2,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide involves the reaction of 2,4-dimethoxybenzoic acid with pyridine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Studies have also shown that DMPB has potential as a neuroprotective agent and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
Molekularformel |
C15H16N2O3 |
|---|---|
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
2,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C15H16N2O3/c1-19-12-3-4-13(14(9-12)20-2)15(18)17-10-11-5-7-16-8-6-11/h3-9H,10H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
GODWZFOEZBRTCV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CC=NC=C2)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CC=NC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




